![molecular formula C16H16N2OS2 B5887565 3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5887565.png)

3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one" is a thieno[2,3-d]pyrimidin-4(1H)-one derivative. These derivatives are known for their diverse pharmacological activities, including potential antitumor agents. They are synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors (Gangjee et al., 2009).

Synthesis Analysis

The key intermediate in the synthesis of related compounds is 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, to which various arylthiols are attached at the 5-position. The synthesis involves coupling with L-glutamic acid diethyl ester and subsequent saponification. X-ray crystal structures have shown that the thieno[2,3-d]pyrimidine ring binds in a "folate" mode, suggesting a complex synthesis process that enhances its binding efficiency and biological activity (Gangjee et al., 2009).

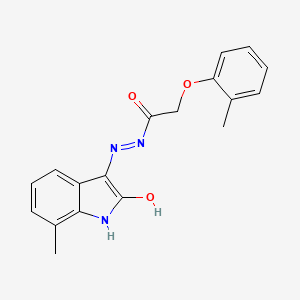

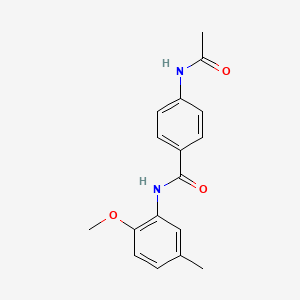

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(1H)-one derivatives, including X-ray crystallographic analysis, has been crucial in understanding their mechanism of action as dual inhibitors. The structure-activity relationship (SAR) indicates the importance of the 6-ethyl substitution for increasing potency and spectrum of tumor inhibition (Gangjee et al., 2009).

Chemical Reactions and Properties

These derivatives undergo various chemical reactions, including N- and S-alkylation under phase transfer conditions, showcasing their versatile reactivity which is essential for the development of pharmacologically active molecules. The introduction of alkyl or aryl groups at strategic positions can significantly alter their biological activities and pharmacokinetic properties (Dave & Patel, 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of thieno[2,3-d]pyrimidin-4(1H)-one derivatives are influenced by their molecular structure and substituents. These properties are critical for their formulation and delivery in pharmaceutical applications. For example, the crystal structure and spectroscopic characterization (FT-IR, 1H, and 13C NMR) provide insights into the molecule's conformation and stability (Pekparlak et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antimicrobial activity . Therefore, it’s plausible that this compound may also target bacterial or fungal cells.

Mode of Action

It’s known that many antimicrobial compounds work by disrupting essential processes in the microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .

Biochemical Pathways

Based on its potential antimicrobial activity, it may interfere with pathways essential for the survival of microbial cells .

Pharmacokinetics

Similar compounds have been found to possess good drug-like properties .

Result of Action

Given its potential antimicrobial activity, it may result in the death of microbial cells .

Eigenschaften

IUPAC Name |

3-(4-ethylphenyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-4-11-5-7-12(8-6-11)18-15(19)13-9(2)10(3)21-14(13)17-16(18)20/h5-8H,4H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSZDZNVYBMWIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)

![2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)

![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)

![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)

![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)

![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)

![ethyl 5-{[(diethylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5887552.png)

![4-{[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5887559.png)